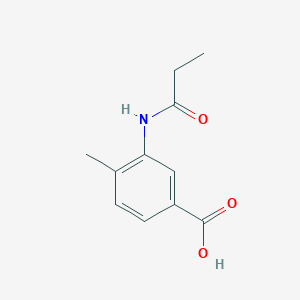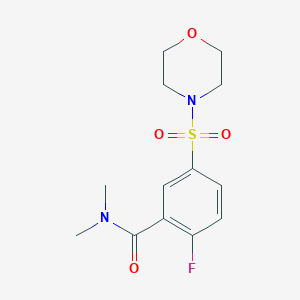
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(carbonyldi-3,1-phenylene)bis(2-methylacrylamide), commonly known as CDM, is a synthetic compound that has gained attention in scientific research for its potential use in various applications. CDM is a member of the bisacrylamide family and is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules.
作用機序
CDM forms covalent bonds with biomolecules through its two acrylamide groups. The reaction occurs through the Michael addition of the nucleophilic groups on the biomolecules to the electron-deficient carbon atoms in the acrylamide groups. The resulting cross-links can stabilize protein structures, prevent protein degradation, and alter protein function.
Biochemical and Physiological Effects:
CDM has been shown to have minimal toxicity in vitro and in vivo. However, it can cause protein aggregation and precipitation at high concentrations, which can affect protein function. CDM can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
実験室実験の利点と制限
One of the advantages of using CDM as a cross-linking agent is its ability to form stable covalent bonds with biomolecules. It can also be used in a wide range of experimental conditions, including different pH and temperature ranges. However, CDM can cause protein aggregation and precipitation at high concentrations, which can affect protein function. It can also alter the conformation of proteins and nucleic acids, which can affect their biological activity.
将来の方向性
There are several potential future directions for the use of CDM in scientific research. One area of interest is the development of CDM-based hydrogels for tissue engineering and drug delivery applications. Another potential application is the use of CDM in the synthesis of protein-based materials, such as protein fibers and films. Additionally, CDM could be used in the development of new diagnostic tools for detecting protein-protein interactions and protein-DNA interactions. Further research is needed to explore these potential applications of CDM.
In conclusion, CDM is a synthetic compound that has gained attention in scientific research for its potential use in various applications. It is a cross-linking agent that can form covalent bonds with proteins, nucleic acids, and other biomolecules. CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery. While CDM has several advantages as a cross-linking agent, it can also cause protein aggregation and precipitation at high concentrations, which can affect protein function. Further research is needed to explore the potential applications of CDM in scientific research.
合成法
CDM can be synthesized by reacting 3,3'-diaminobenzidine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methyl acrylate to form CDM. The purity of CDM can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CDM has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and DNA-protein cross-linking. CDM has also been used in the synthesis of hydrogels, which have potential applications in tissue engineering and drug delivery.
特性
IUPAC Name |
2-methyl-N-[3-[3-(2-methylprop-2-enoylamino)benzoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCNSERBEHEQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylprop-2-enamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)
![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)


![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)